2-(Chloromethyl)benzoic acid
Overview
Description
2-(Chloromethyl)benzoic acid, also known as 2-chloro-p-toluic acid, is a chlorinated aromatic acid with a molecular formula of C7H5ClO2. It is a white crystalline solid with a melting point of 105-108°C and a boiling point of 215-216°C. 2-(Chloromethyl)benzoic acid is widely used in the synthesis of various organic compounds and in the preparation of pharmaceuticals. It is also used as a reagent in the analysis of various compounds and in the manufacture of dyes, pesticides, and other products.
Scientific Research Applications
Thermodynamic Study in Pharmaceutical Research
Benzoic acid, including chlorobenzoic acids like 2-(Chloromethyl)benzoic acid, is essential in pharmaceutical research for process design. The phase behavior of benzoic acid and its mixtures with water and organic solvents is critical. The study by Reschke et al. (2016) used Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase equilibria in solutions containing benzoic acid and chlorobenzoic acids, demonstrating the compound's significance in establishing stability and solubility models for pharmaceuticals (Reschke et al., 2016).
Analgesic and Antiplatelet Activity
Caroline et al. (2019) evaluated 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid for its potential as an analgesic and antiplatelet agent. The study synthesized this compound and tested it against the human cyclooxygenase-2 (COX-2) receptor. The compound showed significant analgesic activity and inhibited platelet aggregation, indicating its potential as a better alternative to acetylsalicylic acid with lower toxicity impact (Caroline et al., 2019).
Antimicrobial Activity
The antimicrobial activity of compounds derived from benzoic acid, such as 2-(4-chlorophenoxymethyl)benzoic acid, was studied by Limban et al. (2008). The research revealed that these compounds exhibited specific antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, and Candida spp. This suggests their potential use as efficient antimicrobial agents, especially for treating multidrug-resistant infections (Limban et al., 2008).
Polymer Science Applications
Amarnath and Palaniappan (2005) reported the use of benzoic acid derivatives, including 2-chlorobenzoic acid, as dopants for polyaniline. This application is crucial in polymer science, where the properties of benzoic acid doped polyaniline salts were studied for potential use in advanced technologies (Amarnath & Palaniappan, 2005).
Environmental Applications
Matthews (1990) explored the use of benzoic acid, including its chlorinated derivatives, in environmental applications. The study focused on the purification of water using TiO2 illuminated with near UV light, demonstrating the role of these compounds in advanced oxidation processes for water treatment (Matthews, 1990).
properties
IUPAC Name |
2-(chloromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEUDCIEJDRJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304490 | |
Record name | 2-(Chloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)benzoic acid | |
CAS RN |
85888-81-9 | |
Record name | 85888-81-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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